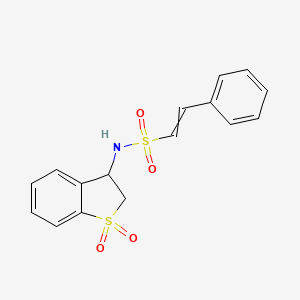
4-Fluoropyridin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoropyridin-3-amine dihydrochloride is a chemical compound with the formula C5H7Cl2FN2. It is a white crystalline powder . This compound is widely used in various scientific experiments due to its remarkable physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 4-Fluoropyridin-3-amine dihydrochloride involves several methods. One of the commonly used methods is the reaction of 4-chloropyridine with potassium fluoride and ammonia in the presence of a catalytic amount of copper powder . Another method involves the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine .Molecular Structure Analysis
The molecular structure of 4-Fluoropyridin-3-amine dihydrochloride consists of a pyridine ring with a fluorine atom attached to the third carbon atom of the ring .Chemical Reactions Analysis
The chemical reactions involving 4-Fluoropyridin-3-amine dihydrochloride are complex and involve several steps. The reaction is highly selective and only the chlorine atom is getting reduced . The compound is also involved in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles .Physical And Chemical Properties Analysis
4-Fluoropyridin-3-amine dihydrochloride is a crystalline white powder that is highly soluble in water and polar organic solvents such as ethanol, methanol, and acetone. This compound has a melting point of 185-189 °C and a boiling point of 266-267 °C under atmospheric pressure.Aplicaciones Científicas De Investigación
- Radiopharmaceuticals : The compound’s fluorine atom can be substituted with radioactive isotopes (such as F-18) to produce imaging agents for positron emission tomography (PET) scans. These radiopharmaceuticals aid in diagnosing and monitoring diseases like cancer .
- Agrochemicals : Fluorine-substituted compounds play a crucial role in developing new agrochemicals. By incorporating fluorine atoms into lead structures, researchers aim to enhance the efficacy and environmental safety of pesticides and herbicides .
Medicinal Chemistry
Organic Synthesis
Safety and Hazards
Direcciones Futuras
The future directions of 4-Fluoropyridin-3-amine dihydrochloride research involve its potential use in various fields of research and industry. The compound presents a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased, and the interest towards this field is expected to continue in the future.
Mecanismo De Acción
Target of Action
4-Fluoropyridin-3-amine dihydrochloride is a key intermediate in the synthesis of various new drugs . It plays a crucial role in the synthesis of transforming growth factor-β inhibitors and thrombin inhibitors .
Mode of Action
It is known to interact with its targets to inhibit the action of transforming growth factor-β and thrombin .
Biochemical Pathways
4-Fluoropyridin-3-amine dihydrochloride affects the biochemical pathways related to the action of transforming growth factor-β and thrombin . The downstream effects of these pathways could potentially influence various biological processes, including cell proliferation, differentiation, and coagulation.
Result of Action
The molecular and cellular effects of 4-Fluoropyridin-3-amine dihydrochloride’s action would depend on the specific drugs synthesized using this compound as an intermediate. For instance, in the case of transforming growth factor-β inhibitors, the compound could potentially influence cell growth and differentiation .
Propiedades
IUPAC Name |
4-fluoropyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARISSVMWJGRQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2593624.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)

![2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593632.png)


![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2593640.png)



![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B2593647.png)